3,4-Dihydro-2(1H)-quinolinone, also known as 2-oxo-tetrahydroquinoline (2 O-THQ), is a heterocyclic organic compound featuring a bicyclic structure. It consists of a benzene ring fused to a six-membered nitrogen-containing ring, with a carbonyl group at position 2. This scaffold serves as a fundamental building block in numerous natural and synthetic compounds demonstrating diverse biological and pharmacological activities. [, ]
3,4-Dihydro-2(1H)-quinolinone is classified as a heterocyclic compound and more specifically as a quinolinone. Its structure features a saturated dihydro group (indicating two hydrogen atoms added to the quinoline structure), contributing to its unique chemical properties and reactivity.
The synthesis of 3,4-dihydro-2(1H)-quinolinone can be achieved through various methods, with notable efficiency demonstrated in microwave-assisted reactions. One efficient synthesis method involves a three-component reaction using aromatic aldehydes, aromatic amines, and Meldrum's acid under microwave irradiation.
This method is advantageous due to its simplicity, short reaction time, and high yields without requiring catalysts.
The molecular structure of 3,4-dihydro-2(1H)-quinolinone can be represented as follows:
3,4-Dihydro-2(1H)-quinolinone participates in various chemical reactions due to its functional groups. Notable reactions include:
One significant reaction involves the conversion of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone into aripiprazole, an antipsychotic medication. This process includes alkylation with dibromobutane under reflux conditions .
The mechanism of action for compounds derived from 3,4-dihydro-2(1H)-quinolinone often involves modulation of neurotransmitter systems. For instance:
Studies indicate that derivatives can interact with specific sites on these enzymes, leading to increased levels of neurotransmitters such as dopamine and acetylcholine, which are pivotal in cognitive functions .
3,4-Dihydro-2(1H)-quinolinone has several scientific applications:
3,4-Dihydro-2(1H)-quinolinone (systematic IUPAC name: 3,4-dihydro-1H-quinolin-2-one) features a bicyclic structure comprising a benzene ring fused to a six-membered lactam ring. The core structure has the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol. Its characteristic lactam group (–NH–C=O) at position 2 distinguishes it from fully aromatic quinolines. The non-aromatic nature of the heterocyclic ring introduces conformational flexibility while maintaining planarity with the aromatic system, facilitating specific biological target interactions [10].
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 553-03-7 |
Molecular Formula | C₉H₉NO |
Molecular Weight | 147.18 g/mol |
SMILES Notation | O=C1CCC2=CC=CC=C2N1 |
IUPAC Name | 3,4-dihydro-1H-quinolin-2-one |
Key Functional Groups | Lactam (cyclic amide), aromatic benzene |
Structurally, the lactam ring adopts a half-chair conformation with partial double-bond character between the carbonyl carbon and amide nitrogen. This electronic delocalization creates distinct regions for chemical modification: the aromatic ring (positions 5–8), the aliphatic methylene groups (positions 3 and 4), and the lactam nitrogen (position 1). Substituents at these positions profoundly influence physicochemical properties and biological activity profiles [6] [10]. Alternative designations include 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), hydrocarbostyril, or dihydrocarbostyril, though 3,4-dihydro-2(1H)-quinolinone remains the preferred systematic name in chemical literature.
The historical significance of 3,4-dihydro-2(1H)-quinolinone derivatives emerged through dual pathways: isolation from natural sources and targeted synthetic development. Early investigations identified naturally occurring 2O-THQ alkaloids across diverse plant families, though comprehensive characterization lagged behind other alkaloid classes. These plant-derived compounds initially attracted interest for their physiological effects but faced development challenges due to limited availability and structural complexity [1] [9].
Synthetic exploration accelerated in the late 20th century following discoveries that this scaffold conferred favorable pharmacokinetic properties and target selectivity. A pivotal advancement occurred with the development of aripiprazole (FDA-approved 2002), featuring a 3,4-dihydro-2(1H)-quinolinone core modified with a piperazine linker. This antipsychotic demonstrated the scaffold’s compatibility with central nervous system targets, specifically dopamine and serotonin receptors. Subsequent innovations yielded cilostazol (PDE3 inhibitor for intermittent claudication) and carteolol (non-selective beta-adrenergic blocker for glaucoma), cementing the scaffold’s pharmaceutical relevance [3].
Table 2: Historical Milestones of Quinolinone Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
Pre-1980s | Isolation of 2O-THQ alkaloids from plants | Revealed natural occurrence but limited characterization |
1986 | Introduction of carteolol (β-blocker) | First therapeutic application of modified scaffold |
1999 | FDA approval of cilostazol (PDE3 inhibitor) | Demonstrated cardiovascular applications |
2002 | FDA approval of aripiprazole (antipsychotic) | Validated CNS penetrance and receptor polypharmacology |
2010s–Present | Design of multi-target agents for neurodegeneration | Expanding therapeutic applications through rational design |
The 3,4-dihydro-2(1H)-quinolinone scaffold occupies a strategic position in modern drug discovery due to three cardinal virtues: synthetic tractability, structural diversity, and target versatility. Synthetic accessibility enables efficient library generation through established reactions like N-alkylation, carbonyl modifications, electrophilic aromatic substitution, and ring functionalization. This facilitates rapid exploration of structure-activity relationships (SAR) across multiple therapeutic domains [3] [6].
Pharmacologically, this scaffold demonstrates remarkable target promiscuity while maintaining selectivity within optimized derivatives. Key activities include:
Table 3: Diverse Pharmacological Profiles Enabled by Scaffold Modification
Therapeutic Area | Biological Targets | Representative Derivatives |
---|---|---|
Neuropharmacology | Dopamine/Serotonin receptors | Aripiprazole analogs |
Cardiovascular Disease | PDE3, β-adrenergic receptors | Cilostazol, carteolol |
Oncology | Tubulin polymerization | Sulfonamide-quinolinone hybrids |
Neurodegeneration | Cholinesterase/MAO dual inhibition | Quinolinone-dithiocarbamates |
Analgesia | Sigma-1 (σ₁) receptors | Quinolinone-morpholine hybrids |
The scaffold’s three-dimensional architecture permits vector-specific modifications: position 1 (N-alkylation) modulates membrane permeability and pharmacokinetics; positions 3/4 influence conformational flexibility and steric complementarity; positions 5–8 enable aromatic stacking and hydrogen bonding interactions. This spatial control facilitates optimization of target engagement while minimizing off-target effects [5] [7]. Contemporary research exploits these advantages in developing multifunctional agents, particularly against complex pathologies like Alzheimer’s disease. Compound 3e (quinolinone-dithiocarbamate hybrid) exemplifies this approach, exhibiting balanced inhibition of acetylcholinesterase (IC₅₀ = 0.28 µM) and monoamine oxidases (MAO-A IC₅₀ = 0.91 µM; MAO-B IC₅₀ = 2.81 µM) with demonstrable blood-brain barrier penetration and low acute toxicity (LD₅₀ > 2500 mg/kg) [5]. Similarly, structural hybridization strategies have yielded tubulin polymerization inhibitors (e.g., D13, IC₅₀ = 6.74 µM) for anticancer applications and sigma-1 receptor antagonists for novel analgesics [7] [8]. These advances validate 3,4-dihydro-2(1H)-quinolinone as a privileged scaffold capable of addressing evolving therapeutic challenges through rational drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7